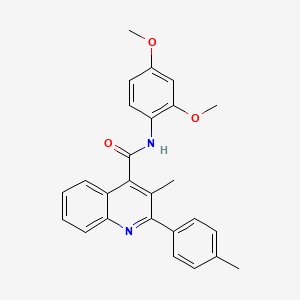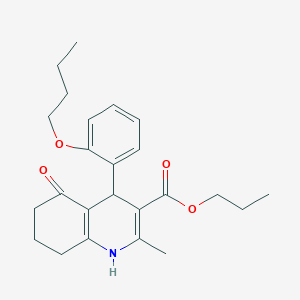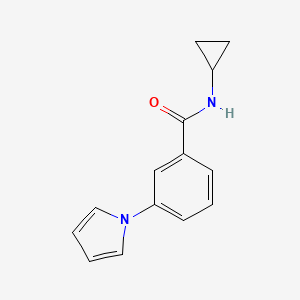![molecular formula C25H28N4O5S B4914470 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B4914470.png)
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a piperazine ring, a nitroaniline moiety, and a methylphenoxyethyl side chain. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the benzenesulfonyl group through sulfonylation reactions. The nitroaniline moiety is then introduced via nitration reactions, and the final step involves the attachment of the methylphenoxyethyl side chain through etherification reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs optimized reaction conditions, including the use of high-efficiency catalysts and automated control systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzenesulfonyl group can be reduced to a sulfonamide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, sulfonamides, and substituted piperazines. These derivatives can exhibit different chemical and biological properties, making them useful for further research and development .
Aplicaciones Científicas De Investigación
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-piperazin-1-yl)-2-aryloxazoles
- 5-(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
Compared to similar compounds, 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages in terms of efficacy, selectivity, and versatility .
Propiedades
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-20-7-5-6-10-25(20)34-18-13-26-23-19-21(11-12-24(23)29(30)31)27-14-16-28(17-15-27)35(32,33)22-8-3-2-4-9-22/h2-12,19,26H,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHKKLFUOKCVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chlorophenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4914401.png)
![2-{[(5-chloro-2-methylphenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4914404.png)
![cyclopropyl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B4914406.png)
![6-[5-(2,4-Dichlorophenyl)furan-2-yl]-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4914408.png)

![2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine](/img/structure/B4914412.png)

![1-(1'-methyl-1,4'-bipiperidin-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B4914427.png)
![5-[[2-[2-(2,4-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4914443.png)

![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4914461.png)

